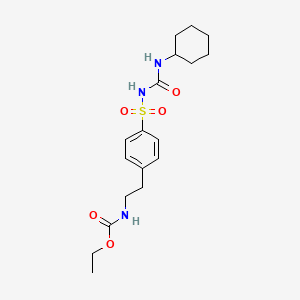

![molecular formula C13H8ClF2NO3 B585637 8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid CAS No. 157373-32-5](/img/structure/B585637.png)

8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

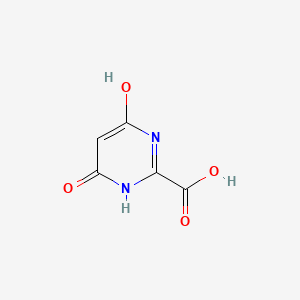

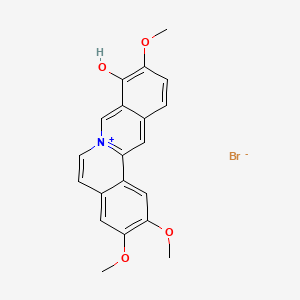

The compound “8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” is a type of quinolone . It has a molecular formula of C13H7ClF3NO3 . It is also known as fluoroquinolonic acid .

Synthesis Analysis

The synthesis of this compound involves considering stereochemical and physicochemical properties of the molecule . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .Molecular Structure Analysis

The molecular structure of this compound includes a fluorocyclopropyl group and a quinolone core . The absolute configurations of the 1-(cis-2-fluorocyclopropyl) moiety and the 7-(7-amino-5-azaspiro-[2.4]heptan-5-yl) moiety were determined by X-ray crystallographic analysis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.65 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Antibacterial Properties

Researchers have synthesized new derivatives of fluoroquinolone, focusing on their preparation and investigation of antibacterial properties. These compounds, including those structurally related to 8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid, exhibit significant antibacterial activity against both Gram-positive and Gram-negative strains. For instance, compounds have been developed with potent activity against S. aureus, showing promise for treating Gram-positive infections. The synthesis methods often involve nucleophilic aromatic substitution steps, allowing for the introduction of various substituents to enhance the antibacterial efficacy of the core fluoroquinolone structure (Al-Hiari et al., 2007).

Antimicrobial Efficacy

A notable area of application is in the development of novel compounds for antimicrobial use. For example, a series of novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids with cyclopropane-fused substituents have been synthesized. These compounds have shown excellent in vitro and in vivo antimicrobial activities, particularly against Mycobacterium tuberculosis strains. This includes multi-drug resistant strains, highlighting the potential for these compounds to contribute to the treatment of challenging bacterial infections (Inagaki et al., 2004).

Antitumor Activities

Beyond antibacterial applications, research has also explored the antitumor potential of fluoroquinolone derivatives. Compounds fused onto the 4-oxoquinoline-3-carboxylic acid framework have been investigated for their cytotoxicity against human tumor cell lines. Some derivatives exhibited high levels of cytotoxicity, particularly against breast carcinoma cell lines, suggesting a potential role in cancer treatment. These findings underscore the versatility of fluoroquinolone derivatives in addressing a wide range of pathological conditions beyond their traditional antimicrobial use (El-Abadelah et al., 2007).

Propriétés

IUPAC Name |

8-chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO3/c14-10-7(15)2-1-5-11(10)17(9-3-8(9)16)4-6(12(5)18)13(19)20/h1-2,4,8-9H,3H2,(H,19,20)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAXBLUMQQIVDG-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N2C=C(C(=O)C3=C2C(=C(C=C3)F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1F)N2C=C(C(=O)C3=C2C(=C(C=C3)F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

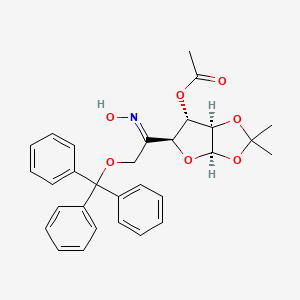

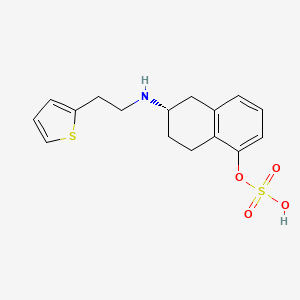

![6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine](/img/structure/B585555.png)

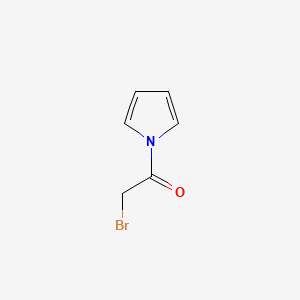

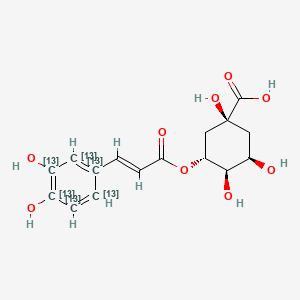

![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)